molecular formula C12H15NO5 B8480779 2,3,4-Trihydroxy-5-(morpholin-4-ylmethyl)benzaldehyde

2,3,4-Trihydroxy-5-(morpholin-4-ylmethyl)benzaldehyde

Cat. No. B8480779
M. Wt: 253.25 g/mol
InChI Key: YFGYIPJOFUKASW-UHFFFAOYSA-N
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Patent
US07799096B2

Procedure details

20.9 g (0.24 mol) of morpholine were added to 19.2 g (0.24 mol) of a 37% aqueous formaldehyde solution in 140 ml of ethanol. Then 25.0 g (0.16 mol) of 2,3,4-trihydroxybenzaldehyde were added thereto. The reaction mixture was refluxed for one hour, developing a dark brown color. After cooling, a beige-brown solid precipitated out, which was filtered out and dried.
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[CH2:7]=O.[OH:9][C:10]1[C:17]([OH:18])=[C:16]([OH:19])[CH:15]=[CH:14][C:11]=1[CH:12]=[O:13]>C(O)C>[OH:9][C:10]1[C:17]([OH:18])=[C:16]([OH:19])[C:15]([CH2:7][N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)=[CH:14][C:11]=1[CH:12]=[O:13]

Inputs

Step One
Name
Quantity
20.9 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
140 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
OC1=C(C=O)C=CC(=C1O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
a beige-brown solid precipitated out
FILTRATION
Type
FILTRATION
Details
which was filtered out
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
OC1=C(C=O)C=C(C(=C1O)O)CN1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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